4-{[tert-Butyl(diphenyl)silyl]oxy}phenol
Description
4-{[tert-Butyl(diphenyl)silyl]oxy}phenol is a silyl-protected phenol derivative characterized by a tert-butyl(diphenyl)silyl (TBDPS) group attached to the hydroxyl oxygen of phenol. This compound is primarily utilized in organic synthesis as a protected intermediate, enabling selective reactivity in multi-step reactions. The TBDPS group offers robust steric and electronic protection, enhancing stability against hydrolysis and nucleophilic attack compared to smaller silyl groups like tert-butyldimethylsilyl (TBDMS) . Its molecular formula is C22H24O2Si, with a molecular weight of 356.5 g/mol.
Properties
CAS No. |
108534-48-1 |
|---|---|
Molecular Formula |
C22H24O2Si |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
4-[tert-butyl(diphenyl)silyl]oxyphenol |
InChI |
InChI=1S/C22H24O2Si/c1-22(2,3)25(20-10-6-4-7-11-20,21-12-8-5-9-13-21)24-19-16-14-18(23)15-17-19/h4-17,23H,1-3H3 |
InChI Key |
XBKDBWKTDIRTOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=C(C=C3)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(tert-Butyldimethylsiloxy)phenol
- Structure : Features a TBDMS group (tert-butyldimethylsilyl) instead of TBDPS.
- Key Differences :
- Molecular Weight: 252.4 g/mol (vs. 356.5 g/mol for TBDPS-protected phenol).
4-{[tert-Butyl(diphenyl)silyl]oxy}butan-1-ol
- Structure: TBDPS group attached to a butanol chain instead of phenol.
- Key Differences: Reactivity: The hydroxyl group in butanol is less acidic (pKa ~16–18) compared to phenol (pKa ~10 for unprotected phenol), reducing nucleophilic reactivity . Applications: Used as a protected alcohol in glycosylation or esterification reactions, whereas the phenolic derivative is employed in aromatic coupling or oxidation steps .
4-tert-Butylphenol
- Structure: Lacks a silyl group; instead, a tert-butyl substituent is directly attached to the phenol ring.
- Key Differences: Acidity: The tert-butyl group is electron-donating, increasing the phenol’s pKa (~10.5) compared to TBDPS-protected phenol (pKa ~15–16 for the protected hydroxyl) . Hazards: Classified as toxic (H302, H314) and environmentally hazardous, unlike the non-reactive TBDPS-protected phenol .
4-TERT-BUTYL-2-NITRO PHENOL
- Structure: Combines a tert-butyl group and a nitro substituent on the phenol ring.
- Key Differences: Reactivity: The nitro group enhances electrophilicity, making it reactive in substitution reactions, whereas TBDPS-protected phenol is inert under similar conditions . Applications: Used as a dye intermediate or corrosion inhibitor, contrasting with the synthetic intermediate role of silyl-protected phenols .
Protection/Deprotection Efficiency
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP<sup>*</sup> | Melting Point (°C) |
|---|---|---|---|
| This compound | 356.5 | 6.2 | 95–98 |
| 4-(tert-Butyldimethylsiloxy)phenol | 252.4 | 4.8 | 72–75 |
| 4-tert-Butylphenol | 150.2 | 3.1 | 48–52 |
<sup>*</sup>LogP values estimated using ChemDraw.
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